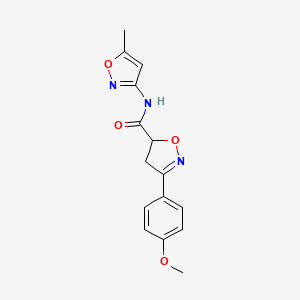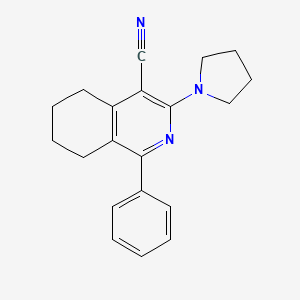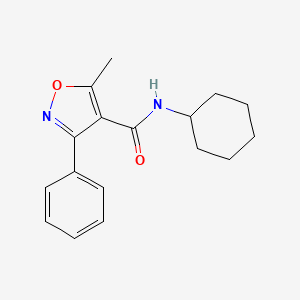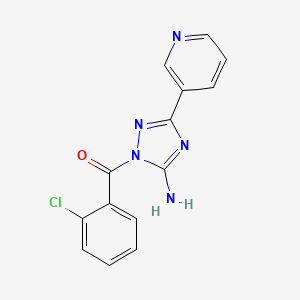
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as MMPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), a member of the G protein-coupled receptor family that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide involves the selective antagonism of mGluR7, which is primarily expressed in the presynaptic terminals of glutamatergic neurons. By blocking the activation of mGluR7, this compound increases the release of glutamate and enhances synaptic plasticity and transmission, leading to improved cognitive function and reduced anxiety and depression symptoms.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of glutamate release, synaptic plasticity, and neuroinflammation. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and increase the levels of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for use in laboratory experiments, including its high selectivity and potency for mGluR7, as well as its ability to cross the blood-brain barrier and exert effects in the central nervous system. However, this compound also has some limitations, including its relatively short half-life and potential off-target effects on other glutamate receptor subtypes.
Future Directions
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide and its therapeutic applications. These include the development of more potent and selective mGluR7 antagonists, the investigation of the potential synergistic effects of this compound with other drugs or therapies, and the exploration of the mechanisms underlying the effects of this compound on neuroinflammation and BDNF expression. Additionally, further studies are needed to explore the potential clinical applications of this compound in various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide involves several steps, including the condensation of 4-methoxybenzaldehyde and 5-methyl-3-isoxazolecarboxylic acid, followed by reduction of the resulting intermediate and subsequent reaction with 4,5-dihydroisoxazole-5-carbonyl chloride. The final product is obtained through purification and crystallization.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The selective antagonism of mGluR7 by this compound has been shown to modulate glutamatergic neurotransmission and improve cognitive function in animal models of these disorders.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-7-14(18-21-9)16-15(19)13-8-12(17-22-13)10-3-5-11(20-2)6-4-10/h3-7,13H,8H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKPCNKDZWHKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5883757.png)



![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)


![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)
![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)